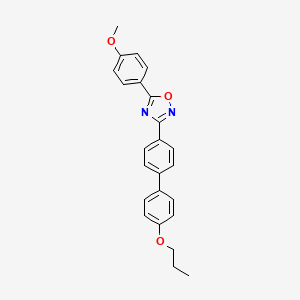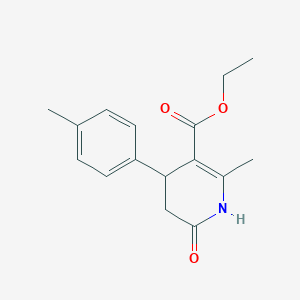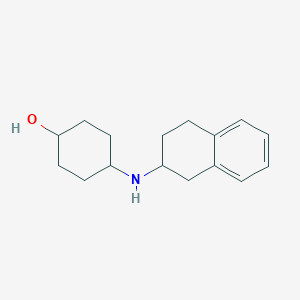![molecular formula C15H16N2O2S B4967129 N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide, also known as Acetaminophen, is a widely used analgesic and antipyretic medication. It was first synthesized in 1877 by Harmon Northrop Morse, and since then, it has been extensively researched and utilized in the medical field.
作用機序
The exact mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden reduces pain and fever.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver by glucuronidation and sulfation, and the resulting metabolites are excreted in the urine. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a relatively short half-life of approximately 2-3 hours in adults. It is generally well-tolerated, but high doses or prolonged use can lead to liver damage.
実験室実験の利点と制限
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to administer. Additionally, it has a well-established safety profile and is widely used in clinical practice. However, there are also limitations to its use in laboratory experiments. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a narrow therapeutic window, and high doses can lead to toxicity. Additionally, it has a short half-life, which can make it challenging to maintain consistent plasma concentrations over extended periods.
将来の方向性
There are several future directions for research on N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden. One area of interest is the development of new formulations that can improve its efficacy and safety profile. Additionally, there is ongoing research into the mechanisms of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden and its potential use in the treatment of various medical conditions. Other future directions include investigating the potential use of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden in combination with other drugs and exploring its effects on different populations, such as children and the elderly.
Conclusion:
In conclusion, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is a widely used analgesic and antipyretic medication that has been extensively studied for its therapeutic properties. It has a well-established safety profile and is widely used in clinical practice. The synthesis method of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is straightforward, and it has several advantages for use in laboratory experiments. However, there are also limitations to its use, and ongoing research is needed to explore its potential use in the treatment of various medical conditions.
合成法
The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as phosphoric acid. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used and optimized over the years to produce high yields of pure N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden.
科学的研究の応用
N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat pain and fever in both adults and children. Additionally, it has been investigated for its potential use in the treatment of various medical conditions such as osteoarthritis, rheumatoid arthritis, and migraine headaches. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has also been studied for its potential use in combination with other drugs to enhance their therapeutic effects.
特性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-12(5-6-14(10)16-11(2)18)17-15(19)9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPNAJLWDUHWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)-3-methylphenyl]-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)